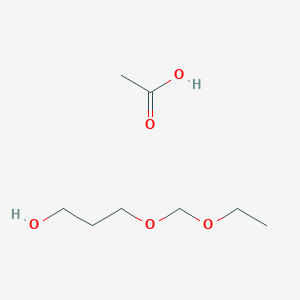

Acetic acid;3-(ethoxymethoxy)propan-1-ol

Description

Properties

CAS No. |

62116-62-5 |

|---|---|

Molecular Formula |

C8H18O5 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

acetic acid;3-(ethoxymethoxy)propan-1-ol |

InChI |

InChI=1S/C6H14O3.C2H4O2/c1-2-8-6-9-5-3-4-7;1-2(3)4/h7H,2-6H2,1H3;1H3,(H,3,4) |

InChI Key |

GJKZSQZOGWXJLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOCCCO.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxymethoxy Propyl Acetate

Synthesis of the 3-(Ethoxymethoxy)propan-1-ol Precursor

The foundational step in producing 3-(ethoxymethoxy)propyl acetate (B1210297) is the synthesis of its alcohol precursor, 3-(ethoxymethoxy)propan-1-ol. This process requires the selective introduction of an ethoxymethoxy group onto a propanol (B110389) framework, typically starting from 1,3-propanediol (B51772).

Strategies for the Regioselective Introduction of the Ethoxymethoxy Group onto Propanol Scaffolds

The primary challenge in synthesizing 3-(ethoxymethoxy)propan-1-ol from 1,3-propanediol is achieving regioselectivity, meaning the reaction must selectively occur at only one of the two hydroxyl (-OH) groups. The Williamson ether synthesis is a widely employed and effective method for this transformation. masterorganicchemistry.compressbooks.pub This strategy involves the deprotonation of an alcohol to form an alkoxide ion, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. pressbooks.pub

To favor mono-etherification over the formation of the di-substituted byproduct (1,3-bis(ethoxymethoxy)propane), reaction stoichiometry is carefully controlled. Typically, the diol is treated with one equivalent of a strong base to generate the mono-alkoxide, which is then reacted with the ethoxymethylating agent.

An alternative strategy involves the acid-catalyzed reaction of the diol with an appropriate reagent, though this can sometimes lead to a mixture of products. Modern methods, such as visible-light photoredox catalysis, can also be used to generate alkoxy radicals for etherification under mild conditions, offering another potential route for this transformation. acs.org

Reaction Conditions and Catalysis for Ethoxymethyl Ether Formation

The success of the Williamson ether synthesis hinges on the appropriate selection of a base, solvent, and alkylating agent. A strong base is required to deprotonate the alcohol; sodium hydride (NaH) is a common choice for this purpose. pressbooks.pub The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), to prevent interference with the reactive alkoxide. organic-synthesis.com

The alcohol (1,3-propanediol) is first treated with the base (e.g., NaH) at a reduced temperature (e.g., 0 °C) to form the sodium alkoxide. organic-synthesis.com Following the deprotonation step, an ethoxymethyl halide, such as ethoxymethyl chloride (EOM-Cl), is added. The reaction mixture is then typically stirred for several hours, often with a gradual warming to room temperature to ensure the reaction proceeds to completion. organic-synthesis.com

The table below summarizes typical conditions for this etherification.

Reaction Conditions for Ethoxymethyl Ether Formation

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Strong base effectively deprotonates the alcohol to form the nucleophilic alkoxide. | pressbooks.puborganic-synthesis.com |

| Solvent | Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are used to avoid protonating the highly reactive alkoxide intermediate. | organic-synthesis.com |

| Alkylating Agent | Ethoxymethyl chloride (EOM-Cl) | Provides the ethoxymethyl group that is transferred to the alkoxide. | N/A |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation step, followed by warming to drive the SN2 reaction. | organic-synthesis.com |

Purification and Isolation Techniques for Etherified Alcohol Intermediates

Following the reaction, a meticulous workup and purification process is essential to isolate the desired 3-(ethoxymethoxy)propan-1-ol from unreacted starting materials, the di-substituted byproduct, and inorganic salts. The process generally begins by quenching the reaction with water or a dilute acid. organic-synthesis.com

The product is then extracted from the aqueous layer using an organic solvent, such as diethyl ether or ethyl acetate. operachem.com The combined organic layers are washed sequentially with water and a brine solution to remove any remaining water-soluble impurities. organic-synthesis.com The organic solution is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. organic-synthesis.comoperachem.com

After filtration to remove the drying agent, the solvent is evaporated under reduced pressure. The resulting crude product is a mixture that primarily contains the desired mono-ether, the starting diol, and the di-ether. Purification is typically achieved through fractional distillation or column chromatography, which separates the components based on differences in boiling points or polarity. organic-synthesis.com

Purification Techniques for 3-(Ethoxymethoxy)propan-1-ol

| Technique | Description | Purpose | Reference |

|---|---|---|---|

| Extraction | Separating the product from the aqueous reaction mixture using an immiscible organic solvent. | Initial isolation of the organic product from inorganic byproducts. | operachem.com |

| Washing | Washing the organic layer with water and brine. | To remove residual water-soluble impurities. | organic-synthesis.com |

| Drying | Using an anhydrous salt (e.g., Na₂SO₄) to remove dissolved water from the organic solution. | To ensure the final product is free of water, which can interfere with subsequent reactions. | organic-synthesis.comoperachem.com |

| Distillation/Chromatography | Separating compounds based on boiling point or polarity. | To isolate the pure mono-etherified alcohol from starting material and di-ether byproduct. | organic-synthesis.com |

Esterification of 3-(Ethoxymethoxy)propan-1-ol with Acetic Acid

The final stage of the synthesis is the conversion of 3-(ethoxymethoxy)propan-1-ol to its corresponding acetate ester. This is most commonly achieved through Fischer esterification.

Optimized Fischer Esterification Protocols for Acetate Formation

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water. wvu.educerritos.edu The reaction is reversible, meaning an equilibrium exists between the reactants and products. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org To maximize the yield of the desired ester, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's principle. cerritos.edulibretexts.org

A common strategy to achieve this is to use a large excess of one of the reactants. masterorganicchemistry.comlibretexts.org In the synthesis of 3-(ethoxymethoxy)propyl acetate, either an excess of acetic acid or the precursor alcohol can be used. The reaction is typically performed by refluxing the alcohol and carboxylic acid with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Nucleophilic attack by the hydroxyl group of 3-(ethoxymethoxy)propan-1-ol on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the attacking oxygen to one of the hydroxyl groups of the intermediate. masterorganicchemistry.com

Elimination of a water molecule, a good leaving group, to form a protonated ester. masterorganicchemistry.comorganic-chemistry.org

Deprotonation to yield the final ester product and regenerate the acid catalyst. wvu.edu

After the reaction reaches equilibrium, the mixture is cooled and worked up. This usually involves neutralization of the acid catalyst with a weak base like sodium bicarbonate, followed by extraction, washing, drying, and purification of the final ester, often by distillation. wvu.eduscienceready.com.au

Application of Dehydrating Agents and Activating Reagents in Esterification

To further drive the Fischer esterification towards completion, specific agents can be employed to either remove the water byproduct or activate the carboxylic acid.

Dehydrating Agents: The removal of water as it is formed is a highly effective method to shift the reaction equilibrium. masterorganicchemistry.comlibretexts.org Concentrated sulfuric acid is often used as it functions as both a catalyst and a dehydrating agent. masterorganicchemistry.comscienceready.com.aupsiberg.com Another common laboratory technique is azeotropic distillation using a Dean-Stark apparatus. This involves adding a solvent like toluene (B28343) that forms a low-boiling azeotrope with water, physically removing it from the reaction mixture as it condenses in the trap. masterorganicchemistry.com Solid desiccants, such as molecular sieves, can also be added directly to the reaction flask to absorb the water. organic-chemistry.org

Activating Reagents: An alternative to direct acid-catalyzed esterification is to increase the reactivity of the carboxylic acid. organic-chemistry.org This avoids the issue of an unfavorable equilibrium and the production of water. Common methods include:

Conversion to Acid Chlorides or Anhydrides: Acetic acid can be converted to more reactive derivatives like acetyl chloride or acetic anhydride (B1165640). libretexts.orgathabascau.ca These highly electrophilic compounds react readily with alcohols, often in the presence of a non-nucleophilic base like pyridine, to form the ester in high yield. organic-chemistry.org

Use of Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid and alcohol. organic-chemistry.org DCC activates the carboxylic acid, and the reaction byproduct, dicyclohexylurea, is a solid that can be easily removed by filtration. Other modern coupling reagents include TBTU and COMU. organic-chemistry.org

Comparison of Esterification Strategies

| Strategy | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fischer Esterification (Excess Reagent) | Acetic acid, H₂SO₄ catalyst | Simple, inexpensive reagents. | Reversible reaction, may require large excess of one reagent. | masterorganicchemistry.comlibretexts.org |

| Fischer Esterification (Water Removal) | Acetic acid, H₂SO₄/TsOH, Dean-Stark trap | Drives reaction to completion, high yields possible. | Requires specialized glassware (Dean-Stark). | masterorganicchemistry.comorganic-chemistry.org |

| Acyl Chloride Method | Acetyl chloride, pyridine | Irreversible, fast, high yield. | Reagents are corrosive and moisture-sensitive; produces HCl byproduct. | libretexts.org |

| Coupling Reagent Method | Acetic acid, DCC | Mild conditions, high yield, no water produced. | Reagents are expensive, byproduct removal can be tedious. | organic-chemistry.org |

Catalytic Systems (e.g., Brønsted Acids, Lewis Acids) for Efficient Esterification

The final step in the synthesis of 3-(ethoxymethoxy)propyl acetate is the esterification of 3-(ethoxymethoxy)propan-1-ol with acetic acid. This reaction is typically catalyzed by acids to enhance the reaction rate. Both Brønsted and Lewis acids are effective catalysts for this transformation.

Brønsted Acid Catalysis:

Brønsted acids, which are proton donors, are commonly used catalysts for esterification. The mechanism involves the protonation of the carbonyl oxygen of acetic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3-(ethoxymethoxy)propan-1-ol. Common Brønsted acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins like Amberlyst-15. mdpi.comnih.gov

The use of solid acid catalysts, such as acidic resins, is advantageous as they can be easily separated from the reaction mixture, simplifying the purification process and allowing for catalyst recycling. mdpi.com The reaction rate and equilibrium conversion are influenced by factors such as reaction temperature, catalyst loading, and the molar ratio of the reactants. nih.gov For instance, in the esterification of 1-methoxy-2-propanol (B31579) with acetic acid using Amberlyst-35, an increase in the molar ratio of acetic acid to the alcohol was found to significantly improve the conversion of the alcohol. nih.gov

Lewis Acid Catalysis:

Lewis acids, which are electron-pair acceptors, can also catalyze esterification reactions. They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack. sophim.com Common Lewis acid catalysts include metal salts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄).

Heterogeneous Lewis acid catalysts, such as metal oxides and zeolites, offer similar advantages to solid Brønsted acids in terms of ease of separation and reusability. mdpi.com The choice between a Brønsted and a Lewis acid catalyst can depend on the specific substrate, desired reaction conditions, and sensitivity of functional groups in the starting materials.

A comparative overview of common catalysts for esterification is presented in the table below.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Amberlyst-15 | High catalytic activity, readily available. mdpi.com | Can be corrosive, difficult to separate from the reaction mixture (for liquid acids), may lead to side reactions at high temperatures. mdpi.com |

| Lewis Acids | ZnCl₂, AlCl₃, SnCl₄, Metal Oxides | Effective for a wide range of substrates, can be milder than strong Brønsted acids. sophim.com | Can be moisture-sensitive, may require stoichiometric amounts in some cases. |

Convergent and Divergent Synthetic Routes to 3-(Ethoxymethoxy)propyl Acetate

The synthesis of 3-(ethoxymethoxy)propyl acetate can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent Synthesis:

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. wikipedia.org For 3-(ethoxymethoxy)propyl acetate, a convergent approach would entail the separate preparation of 3-(ethoxymethoxy)propan-1-ol and an activated form of acetic acid (such as acetyl chloride or acetic anhydride), followed by their coupling.

Step 1: Synthesis of 3-(ethoxymethoxy)propan-1-ol: This intermediate can be prepared from 1,3-propanediol. One possible method involves the selective protection of one of the hydroxyl groups, followed by etherification of the remaining hydroxyl group, and subsequent deprotection. A more direct approach could be the acid-catalyzed reaction of 1,3-propanediol with diethoxymethane.

Step 2: Esterification: The synthesized 3-(ethoxymethoxy)propan-1-ol is then reacted with acetic acid or its derivative in the presence of an acid catalyst, as described in the previous section, to yield the final product.

Divergent Synthesis:

A divergent synthesis strategy begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. nih.gov In the context of 3-(ethoxymethoxy)propyl acetate, a divergent approach could start from 1,3-propanediol.

Step 1: Formation of 3-(ethoxymethoxy)propan-1-ol: As in the convergent approach, the first step would be the synthesis of the key alcohol intermediate.

Step 2: Diversification: From this common intermediate, a variety of esters can be synthesized by reacting it with different carboxylic acids or their derivatives. This would allow for the creation of a family of 3-(ethoxymethoxy)propyl esters, with the acetate being one member.

This strategy is particularly useful for generating a range of compounds for structure-activity relationship studies or for creating a library of molecules with diverse properties.

Considerations for Scalable and Sustainable Synthesis of 3-(Ethoxymethoxy)propyl Acetate

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and sustainability. Key aspects include process intensification, the use of green reagents and catalysts, and waste minimization.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. nih.gov For the synthesis of 3-(ethoxymethoxy)propyl acetate, techniques such as reactive distillation can be employed. nih.gov Reactive distillation combines the chemical reaction and the separation of products in a single unit. In the context of esterification, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, leading to higher conversions and yields. nih.gov

Sustainable Catalysis:

The use of heterogeneous catalysts is a cornerstone of sustainable synthesis. mdpi.com As mentioned earlier, solid acid catalysts like ion-exchange resins or zeolites can be easily recovered and reused, reducing waste and catalyst cost. mdpi.com Enzymatic catalysis, using lipases, presents another green alternative. mdpi.com Lipase-catalyzed esterifications can be performed under mild conditions, often with high selectivity, and avoid the use of harsh acids. mdpi.com

Green Solvents and Reagents:

The choice of solvents and reagents also plays a crucial role in the sustainability of a synthetic process. Whenever possible, hazardous solvents should be replaced with more environmentally benign alternatives. Furthermore, using reagents with high atom economy, such as directly using acetic acid instead of its anhydride or chloride for esterification, minimizes the formation of byproducts.

The following table summarizes key considerations for the scalable and sustainable synthesis of 3-(ethoxymethoxy)propyl acetate.

| Consideration | Strategy | Benefits |

| Process Efficiency | Reactive Distillation | Increased conversion, reduced energy consumption, smaller footprint. nih.gov |

| Catalyst Selection | Heterogeneous Catalysts (e.g., solid acids, immobilized enzymes) | Ease of separation, reusability, reduced waste. mdpi.commdpi.com |

| Solvent Choice | Use of green solvents or solvent-free conditions | Reduced environmental impact, improved process safety. |

| Atom Economy | Direct esterification with acetic acid | Minimized byproduct formation. |

By integrating these principles, the synthesis of 3-(ethoxymethoxy)propyl acetate can be designed to be not only efficient and high-yielding but also environmentally responsible.

Mechanistic Investigations of 3 Ethoxymethoxy Propyl Acetate Transformations

Kinetic and Thermodynamic Studies of the Esterification Process

The formation of 3-(ethoxymethoxy)propyl acetate (B1210297) is achieved through the esterification of 3-(ethoxymethoxy)propan-1-ol with acetic acid. This reaction is typically catalyzed by an acid and is reversible in nature. While specific kinetic and thermodynamic data for this exact reaction are not extensively documented, valuable insights can be drawn from studies on analogous systems, such as the esterification of 1-methoxy-2-propanol (B31579) with acetic acid. mdpi.com

The esterification is generally a second-order reaction. jchr.orgjchr.org The rate of reaction is influenced by several factors including temperature, catalyst concentration, and the molar ratio of the reactants. An increase in temperature typically leads to an increase in the reaction rate constant, in accordance with the Arrhenius equation. However, as esterification is an exothermic process, higher temperatures can unfavorably shift the reaction equilibrium, potentially lowering the maximum achievable conversion. mdpi.comnih.gov

Kinetic models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often employed to describe the kinetics of such heterogeneous catalytic reactions. mdpi.comresearchgate.net For similar esterification reactions, the LHHW model has been found to be highly consistent with experimental data, suggesting that the reaction is controlled by surface reactions on the catalyst. mdpi.comresearchgate.net

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined from the variation of the equilibrium constant with temperature. For analogous esterification reactions, the process is typically characterized by a negative enthalpy change, confirming its exothermic nature. mdpi.comnih.gov

Table 1: Representative Kinetic and Thermodynamic Parameters for Acid-Catalyzed Esterification of Propanol (B110389) Derivatives

| Parameter | Value Range | Conditions | Reference |

| Activation Energy (Ea) | 47 - 62 kJ/mol | Heterogeneous acid catalyst, 333-363 K | mdpi.comresearchgate.net |

| Enthalpy of Reaction (ΔH) | -10 to -20 kJ/mol | Liquid phase | mdpi.com |

| Entropy of Reaction (ΔS) | -20 to -40 J/(mol·K) | Liquid phase | mdpi.com |

| Gibbs Free Energy (ΔG) | Positive, nonspontaneous | Varies with temperature | nih.gov |

Elucidation of the Mechanism of Ethoxymethyl Ether Formation

The ethoxymethyl ether moiety in 3-(ethoxymethoxy)propan-1-ol is formed by the protection of one of the hydroxyl groups of 1,3-propanediol (B51772). This transformation is an acid-catalyzed reaction involving 1,3-propanediol, an equivalent of formaldehyde (B43269) (such as paraformaldehyde), and ethanol. The mechanism proceeds through the formation of a hemiacetal followed by an SN1 or SN2 type reaction.

The mechanism is initiated by the protonation of the formaldehyde carbonyl group by an acid catalyst, which enhances its electrophilicity. One of the hydroxyl groups of 1,3-propanediol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the loss of a water molecule, generates a resonance-stabilized oxonium ion. This cation is then attacked by ethanol, a nucleophile, to form a protonated acetal (B89532). The final step is the deprotonation of this intermediate to yield the 3-(ethoxymethoxy)propan-1-ol and regenerate the acid catalyst. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, provides an alternative route for ether formation. libretexts.orglibretexts.org

Detailed Mechanistic Pathways for the Deprotection of the Ethoxymethyl Group

The ethoxymethyl (EOM) group is an acetal that serves as a protecting group for the alcohol. Its removal, or deprotection, is typically achieved under acidic conditions. The mechanism for the acid-catalyzed cleavage of the ethoxymethyl ether is essentially the reverse of its formation.

The process begins with the protonation of one of the ether oxygen atoms of the acetal group by an acid. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of an alcohol and a resonance-stabilized carbocation (an oxonium ion). This carbocation is then attacked by a nucleophile, typically water present in the reaction medium, to form a hemiacetal. The hemiacetal is unstable and readily decomposes to yield another molecule of alcohol and a protonated aldehyde (formaldehyde). Deprotonation of the regenerated alcohol and the protonated aldehyde completes the reaction and releases the original protected alcohol, 3-hydroxypropyl acetate. nih.gov

Mechanisms of Ester Hydrolysis and Transesterification Reactions of the Acetate Moiety

The acetate group in 3-(ethoxymethoxy)propyl acetate can undergo both hydrolysis and transesterification reactions, which can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis and Transesterification: Under acidic conditions, the mechanism for both hydrolysis and transesterification is a six-step process, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Addition: A nucleophile (water for hydrolysis, or an alcohol for transesterification) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: A proton is removed from the newly added nucleophilic group.

Protonation: The oxygen of the original alkoxy group of the ester is protonated, converting it into a good leaving group.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (3-(ethoxymethoxy)propan-1-ol).

Deprotonation: The protonated carbonyl of the new ester (or carboxylic acid in the case of hydrolysis) is deprotonated, regenerating the acid catalyst.

Base-Catalyzed Hydrolysis and Transesterification (Saponification): Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Addition: A strong nucleophile (hydroxide ion for hydrolysis, or an alkoxide ion for transesterification) attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the alkoxy group (3-(ethoxymethoxy)propan-1-olate) is expelled as a leaving group, resulting in the formation of a carboxylic acid (in hydrolysis) or a new ester (in transesterification). In the case of hydrolysis with a strong base, a final acid-base reaction occurs where the newly formed carboxylic acid is deprotonated by the alkoxide leaving group. masterorganicchemistry.com

Role of Catalysts and Solvents in Modulating Reaction Mechanisms

Catalysts and solvents play a pivotal role in controlling the rate, selectivity, and equilibrium position of the transformations involving 3-(ethoxymethoxy)propyl acetate.

Catalysts:

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective for esterification, ether formation, deprotection, and acid-catalyzed hydrolysis/transesterification. jchr.org They operate by protonating key functional groups, thereby activating the substrate for nucleophilic attack. However, their use can lead to issues with corrosion and separation from the reaction mixture.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-35) and supported heteropoly acids, offer significant advantages, including ease of separation, reusability, and reduced corrosion. mdpi.comresearchgate.netrsc.orgresearchgate.net These catalysts provide acidic sites on their surface where the reaction occurs, often influencing the reaction mechanism and selectivity through steric constraints and surface adsorption effects.

Base Catalysts: Strong bases like sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe) are used for base-catalyzed hydrolysis (saponification) and transesterification. They provide a strong nucleophile (hydroxide or alkoxide) that directly attacks the ester carbonyl.

Solvents: The choice of solvent can significantly impact the reaction outcome.

Reactant as Solvent: In esterification and transesterification reactions, using a large excess of one of the reactants (e.g., acetic acid or an alcohol) can serve as the solvent and also shift the reaction equilibrium towards the products, according to Le Chatelier's principle.

Non-polar Solvents: In esterification reactions, non-polar solvents like toluene (B28343) are often used with a Dean-Stark apparatus to azeotropically remove the water formed as a byproduct, thus driving the reaction to completion.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate SN2 reactions, such as in the Williamson ether synthesis, by solvating cations while leaving the anionic nucleophile relatively free.

Reactivity and Chemical Transformations of 3 Ethoxymethoxy Propyl Acetate

Selective Deprotection Strategies for the Ethoxymethyl Ether

The ethoxymethyl (EOM) group is an acetal-type protecting group for alcohols. Its removal, or deprotection, is a common transformation. The key challenge often lies in achieving this deprotection selectively without affecting other sensitive functional groups within the molecule, such as the acetate (B1210297) ester.

The most common method for cleaving acetal-type protecting groups like EOM is through acid-catalyzed hydrolysis. thieme-connect.de The reaction proceeds via protonation of one of the ether oxygens, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequent attack by a nucleophile, typically water, leads to the collapse of the intermediate and release of the protected alcohol. wikipedia.orglibretexts.org

The general mechanism involves the following steps:

Protonation of the EOM ether oxygen by a strong acid. masterorganicchemistry.com

Formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by water on the intermediate.

Release of the deprotected alcohol, 3-hydroxypropyl acetate, along with formaldehyde (B43269) and ethanol.

A variety of acidic conditions can be employed, ranging from dilute mineral acids to Lewis acids in the presence of a proton source. The lability of the EOM group is dependent on the specific reagent and conditions used. thieme-connect.de Ethers with primary alkyl groups, such as this one, typically react via an SN2 mechanism where a nucleophile attacks the less hindered site of the protonated ether. libretexts.orglibretexts.org

Table 1: Reagents for Acid-Catalyzed EOM Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Acetic Acid (AcOH) / H₂O | Mildly acidic conditions, often requires heat. | Useful when other acid-sensitive groups are present. |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Methanol or Ethanol | A mild acidic catalyst often used for deprotecting acetals. researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) / H₂O | Stronger acid for more robust substrates. |

While acid catalysis is common, alternative methods have been developed to offer milder conditions and greater compatibility with a diverse range of functional groups. nih.gov These methods are particularly valuable when substrates contain acid-labile functionalities other than the EOM ether.

Lewis acids are frequently used to facilitate the cleavage of acetal (B89532) ethers. Reagents such as trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can effectively remove MOM and related acetal protecting groups under mild, non-aqueous conditions. masterorganicchemistry.comresearchgate.net The combination of TMSOTf and 2,2′-bipyridyl is reported to be a mild and chemoselective method for the deprotection of various acetal-type protective groups. researchgate.net

Another approach involves the use of metal catalysts. Certain heavy metal catalysts, such as those involving mercury(II) or silver(I), can assist in the hydrolysis of acetals, though their use is often limited due to toxicity and environmental concerns. thieme-connect.de

Table 2: Alternative Reagents for EOM Deprotection

| Reagent Class | Example Reagent | Typical Conditions |

|---|---|---|

| Lewis Acids | Trimethylsilyl bromide (TMSBr) | Aprotic solvent (e.g., DCM), low temperature. |

| Lewis Acids | Boron trichloride (B1173362) (BCl₃) | Aprotic solvent (e.g., DCM), low temperature. |

| Lewis Acid/Base Combination | TMSOTf / 2,2′-Bipyridyl | Aprotic solvent (e.g., DCM). |

A significant advantage of the EOM protecting group is that its cleavage can often be achieved chemoselectively in the presence of an acetate ester. This selectivity is based on the differing reactivity of acetals and esters towards acid-catalyzed hydrolysis. Acetals are generally much more susceptible to acidic cleavage than esters. youtube.com

By employing mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent or dilute acetic acid, it is possible to cleave the EOM ether while leaving the acetate group intact. researchgate.net For instance, molecular iodine (I₂) in acetone (B3395972) has been reported as an extremely convenient and mild method for the deprotection of acetals and ketals, leaving acetate groups unchanged. nih.gov This high degree of chemoselectivity is crucial for synthetic strategies where the ester functionality is required for subsequent transformations. The relative stability of the ester under these conditions is due to the lower basicity of the carbonyl oxygen compared to the ether oxygen of the acetal, making protonation and subsequent hydrolysis less favorable.

Reactions Involving the Acetate Ester Functionality

The acetate ester group in 3-(ethoxymethoxy)propyl acetate can undergo several characteristic reactions, primarily centered around nucleophilic acyl substitution. These include hydrolysis, saponification, and transesterification.

Ester hydrolysis is the cleavage of an ester by water. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. For 3-(ethoxymethoxy)propyl acetate, this reaction yields acetic acid and 3-(ethoxymethoxy)propan-1-ol. This process is the reverse of Fischer esterification and is an equilibrium reaction. wikipedia.org The conditions required for acid-catalyzed ester hydrolysis are typically harsher than those needed for EOM ether cleavage.

Saponification (Base-Catalyzed Hydrolysis): Saponification is the irreversible, base-promoted hydrolysis of an ester. chegg.com Treatment of 3-(ethoxymethoxy)propyl acetate with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of an acetate salt (e.g., sodium acetate) and 3-(ethoxymethoxy)propan-1-ol. chegg.com This reaction is generally rapid and goes to completion.

Reaction Scheme: Saponification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. youtube.com This reaction is typically catalyzed by an acid or a base. When 3-(ethoxymethoxy)propyl acetate is treated with a different alcohol (R'-OH) in the presence of a catalyst, an equilibrium is established, forming a new ester and 3-(ethoxymethoxy)propan-1-ol.

Reaction Scheme: Transesterification

The position of the equilibrium can be manipulated by using a large excess of the reactant alcohol or by removing one of the products as it is formed. This reaction is a common method for converting one ester into another without having to hydrolyze it to the carboxylic acid first. researchgate.net

Reduction of the Ester to an Alcohol or Ether

The ester functionality in 3-(ethoxymethoxy)propyl acetate can be reduced to either a primary alcohol, 3-(ethoxymethoxy)propan-1-ol, or further to an ether, depending on the choice of reducing agent and reaction conditions.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the ester to the corresponding primary alcohol. The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The general transformation is as follows:

CH₃COOCH₂(CH₂)₂OCH₂OCH₂CH₃ + LiAlH₄ → HOCH₂(CH₂)₂OCH₂OCH₂CH₃

While specific data for the reduction of 3-(ethoxymethoxy)propyl acetate is not extensively documented in publicly available literature, the reduction of similar ester functionalities is a well-established transformation. For instance, the reduction of various esters to primary alcohols using LiAlH₄ is a standard procedure in organic synthesis.

The direct reduction of the ester to an ether is a more challenging transformation and requires specific reagents that can facilitate the cleavage of the carbon-oxygen single bond of the intermediate hemiacetal ether. While general methods for the direct reduction of esters to ethers exist, their application to 3-(ethoxymethoxy)propyl acetate has not been specifically reported.

Below is a representative table illustrating the expected outcomes of the reduction of 3-(ethoxymethoxy)propyl acetate with common reducing agents, based on the known reactivity of these reagents with esters.

| Reducing Agent | Solvent | Typical Conditions | Expected Major Product | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to reflux | 3-(Ethoxymethoxy)propan-1-ol | Standard, high-yielding reduction of esters to primary alcohols. |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature to reflux | No significant reaction | Generally unreactive towards esters under standard conditions. |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene (B28343) or CH₂Cl₂ | -78 °C | 3-(Ethoxymethoxy)propanal (intermediate) | Can often be used to achieve partial reduction to the aldehyde at low temperatures. |

Reactivity of the Propyl Backbone Under Various Reaction Conditions

The propyl backbone of 3-(ethoxymethoxy)propyl acetate is generally robust under many reaction conditions. The carbon-carbon single bonds are unreactive towards most common reagents. However, the carbon-oxygen bonds of the ether and acetal functionalities are susceptible to cleavage under specific conditions.

The ethoxymethyl ether group is an acetal and is therefore sensitive to acidic conditions. In the presence of an acid catalyst and a nucleophile, such as water, the acetal can be hydrolyzed to release ethanol, formaldehyde, and the corresponding diol, 3-acetoxypropan-1-ol. This reaction is a common method for the deprotection of ethoxymethyl ethers.

The C-O bonds of the propanol-derived portion of the molecule are generally stable. Cleavage of these bonds would require harsh conditions, such as treatment with strong acids at high temperatures or the use of specific ether-cleaving reagents like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI). Such reactions would likely also cleave the acetal and ester groups.

Advanced Analytical Characterization Techniques in Research on 3 Ethoxymethoxy Propyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules like 3-(ethoxymethoxy)propyl acetate (B1210297) in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H and ¹³C NMR for Assignment of Protons and Carbons

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration). The ¹³C NMR spectrum similarly identifies the number of unique carbon environments.

For 3-(ethoxymethoxy)propyl acetate, with the structure CH₃(a)-C(=O)O-CH₂(b)-CH₂(c)-CH₂(d)-O-CH₂(e)-O-CH₂(f)-CH₃(g), the expected signals are distinct and assignable. The acetate methyl protons (a) typically appear as a sharp singlet, while the protons of the ethyl (f, g) and propyl (b, c, d) chains exhibit characteristic triplet, quartet, and multiplet patterns due to spin-spin coupling with adjacent protons. A key feature is the singlet corresponding to the acetal (B89532) methylene (B1212753) protons (e), which characteristically resonates at a significantly downfield shift compared to standard ether protons.

The ¹³C NMR spectrum provides complementary information, with signals for each of the eight unique carbon atoms. The carbonyl carbon of the ester group appears at the lowest field (~171 ppm), while the aliphatic carbons of the propyl and ethyl groups appear at higher fields. The acetal carbon (e) is also readily identifiable by its characteristic shift in the 94-95 ppm range.

Table 1: Predicted ¹H NMR Data for 3-(Ethoxymethoxy)propyl Acetate

| Assignment | Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| Acetate CH₃ | a | ~2.05 | Singlet (s) | 3H |

| Propyl O-CH₂ | b | ~4.15 | Triplet (t) | 2H |

| Propyl -CH₂- | c | ~1.95 | Quintet (quin) | 2H |

| Propyl -CH₂-O | d | ~3.55 | Triplet (t) | 2H |

| Acetal O-CH₂-O | e | ~4.70 | Singlet (s) | 2H |

| Ethyl O-CH₂ | f | ~3.65 | Quartet (q) | 2H |

Table 2: Predicted ¹³C NMR Data for 3-(Ethoxymethoxy)propyl Acetate

| Assignment | Label | Predicted Chemical Shift (ppm) |

|---|---|---|

| Acetate CH₃ | a | ~21.0 |

| Ester C=O | - | ~171.0 |

| Propyl O-CH₂ | b | ~64.8 |

| Propyl -CH₂- | c | ~26.5 |

| Propyl -CH₂-O | d | ~66.7 |

| Acetal O-CH₂-O | e | ~94.5 |

| Ethyl O-CH₂ | f | ~62.5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are required for unambiguous assignment and confirmation of the molecular framework. morressier.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are adjacent to one another. For 3-(ethoxymethoxy)propyl acetate, COSY would show cross-peaks connecting the signals of b-c and c-d in the propyl chain, as well as between f-g in the ethyl group, confirming the integrity of these alkyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each proton resonance to its corresponding carbon atom in the skeleton, for example, linking the proton signal at ~4.15 ppm to the carbon signal at ~64.8 ppm (position b).

A cross-peak between the acetate methyl protons (a) and the ester carbonyl carbon.

Correlations between the propyl protons (b) and the ester carbonyl carbon, linking the propyl and acetate moieties.

Correlations between the acetal protons (e) and both the propyl carbon (d) and the ethyl carbon (f), unequivocally establishing the ethoxymethoxy bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. For a flexible acyclic molecule like 3-(ethoxymethoxy)propyl acetate, NOESY can provide insights into preferred conformations but is not typically used for stereochemical determination in the absence of rigid stereocenters.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and deducing structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 3-(ethoxymethoxy)propyl acetate (C₈H₁₆O₄), the calculated exact mass is 176.10486 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.net This technique is ideal for analyzing the purity of a sample of 3-(ethoxymethoxy)propyl acetate and for monitoring the progress of its synthesis by separating it from starting materials, byproducts, and solvents. rsc.org

The mass spectrum obtained from GC-MS also reveals the compound's fragmentation pattern upon electron ionization. This pattern serves as a molecular fingerprint and provides valuable structural information. Key expected fragments for 3-(ethoxymethoxy)propyl acetate include:

m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺, which is characteristic of acetate esters. wisc.edu

m/z = 75: A significant fragment from the ethoxymethyl cation [CH₂OCH₂CH₃]⁺, confirming the presence of the acetal group.

m/z = 101: Resulting from the loss of the ethoxymethyl radical (•CH₂OCH₂CH₃).

m/z = 131: Resulting from the loss of the ethoxy radical (•OCH₂CH₃).

Analysis of these and other fragments allows for a piece-by-piece confirmation of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a compound. fiveable.meresearchgate.net These two techniques are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. mdpi.com

For 3-(ethoxymethoxy)propyl acetate, the key functional groups are the ester and the ether/acetal linkages.

C=O Stretch (Ester): The most prominent feature in the IR spectrum would be a very strong and sharp absorption band around 1740 cm⁻¹ , characteristic of the carbonyl stretch in an aliphatic ester.

C-O Stretches (Ester and Ether/Acetal): The "fingerprint region" (below 1500 cm⁻¹) would contain a series of strong C-O stretching bands. Typically, two distinct C-O stretches are associated with the ester group (O=C-O) in the 1240-1260 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) regions. The C-O-C stretches of the ether and acetal groups would also contribute strong bands in the 1050-1150 cm⁻¹ range, often resulting in a complex but characteristic pattern of absorptions.

C-H Stretches and Bends: Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methylene and methyl groups would appear around 1375 cm⁻¹ and 1465 cm⁻¹ .

Raman spectroscopy would complement the IR data. spectroscopyonline.com While the polar C=O and C-O bonds give strong IR signals, the less polar C-C backbone and symmetric C-H vibrations would be more prominent in the Raman spectrum, providing a more complete vibrational profile of the molecule.

Table 3: Key Vibrational Spectroscopy Bands for 3-(Ethoxymethoxy)propyl Acetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | ~1740 | Very Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 | Medium |

| C-O-C Asymmetric Stretch | Ester | 1240 - 1260 | Strong |

| C-O-C Stretch | Ether / Acetal | 1050 - 1150 | Strong |

Chromatographic Methods for Separation, Isolation, and Purity Profiling

The purity and quality of chemical compounds are paramount, particularly in industrial applications where even trace impurities can significantly impact performance and safety. For 3-(Ethoxymethoxy)propyl Acetate, chromatographic techniques are indispensable for separation, isolation, and comprehensive purity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed, each offering distinct advantages for analyzing the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method is crucial for accurately quantifying 3-(Ethoxymethoxy)propyl Acetate and profiling non-volatile impurities. A stability-indicating method can separate the main component from its degradation products, ensuring the reliability of quality control assessments. nih.gov

The development process typically involves a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation. srce.hr For a compound like 3-(Ethoxymethoxy)propyl Acetate, a reversed-phase (RP-HPLC) approach is commonly the method of choice. researchgate.net

Column and Stationary Phase Selection: The initial step involves selecting an appropriate column. A C18 (octadecylsilyl) column is a versatile and common starting point for separating moderately polar compounds. researchgate.netmdpi.com The choice depends on the hydrophobicity of the analyte and potential impurities.

Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired resolution. A mixture of an aqueous solvent (like deionized water, often with a buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. srce.hrmdpi.com Method development may start with a gradient elution, where the proportion of the organic solvent is increased over time, to separate compounds with a wide range of polarities. srce.hr Once the retention characteristics are understood, an isocratic method (constant mobile phase composition) can be developed for routine quality control to ensure simplicity and reproducibility. researchgate.net

Detector Selection: Since 3-(Ethoxymethoxy)propyl Acetate lacks a significant chromophore, a standard UV-Vis detector may offer limited sensitivity. Detection might be performed at a low wavelength (e.g., ~210 nm). Alternatively, a Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the eluent, or an Evaporative Light Scattering Detector (ELSD) could be employed for more sensitive detection. For structural elucidation of impurities, coupling the HPLC system to a mass spectrometer (LC-MS) provides invaluable molecular weight and fragmentation data. epa.gov

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.govresearchgate.net Validation characteristics include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for 3-(Ethoxymethoxy)propyl Acetate Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Deionized Water; B: Acetonitrile |

| Elution Mode | Isocratic: 60:40 (Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) or UV at 210 nm |

| Run Time | 15 minutes |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds and is ideally suited for the purity profiling of 3-(Ethoxymethoxy)propyl Acetate. It is highly effective for quantifying the main component and identifying volatile impurities that may originate from starting materials, side reactions, or degradation. mdpi.com The coupling of GC with a Mass Spectrometer (GC-MS) is a powerful tool for the definitive identification of unknown impurities. jeol.com

Sample Introduction: For purity analysis, a diluted sample is typically injected directly into the GC inlet. For trace analysis of volatile impurities, headspace solid-phase microextraction (SPME) can be utilized. nih.govcabidigitallibrary.org This technique concentrates volatile analytes from the sample matrix onto a coated fiber before desorption and introduction into the GC system, significantly enhancing detection limits. researchgate.net

Column Selection: The choice of GC column is critical for separating the analyte from structurally similar impurities. For polar compounds like glycol ether acetates, a polar stationary phase is required. Columns with a polyethylene (B3416737) glycol (PEG)-based stationary phase, often referred to as "WAX" columns (e.g., Stabilwax), are commonly used due to their excellent performance in separating polar analytes. osha.gov

GC Conditions: The analysis is performed using a temperature program where the column temperature is gradually increased to elute compounds in order of their boiling points and polarity. The carrier gas is typically an inert gas like helium or hydrogen.

Detection and Quantification: A Flame Ionization Detector (FID) is widely used for quantitative analysis due to its high sensitivity to hydrocarbons, stability, and wide linear range. mdpi.comosha.gov For the identification of unknown peaks in the chromatogram, a Mass Spectrometer (MS) is used as the detector. The MS provides a mass spectrum for each separated component, which acts as a chemical fingerprint, allowing for structural elucidation and identification through library matching. jeol.comjmaterenvironsci.com Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can be employed for highly complex samples, offering superior separation power by using two columns with different stationary phases. nih.gov

Table 2: Typical GC Method Parameters for Purity Analysis of 3-(Ethoxymethoxy)propyl Acetate

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID/MS |

| Column | Stabilwax-DA or equivalent (30 m x 0.32 mm ID, 1 µm film thickness) osha.gov |

| Carrier Gas | Helium, constant flow rate of 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 250 °C |

| MS Transfer Line | 230 °C |

| MS Ion Source | 230 °C |

| Mass Range | 35-450 amu |

Computational Chemistry and Theoretical Studies of 3 Ethoxymethoxy Propyl Acetate

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like 3-(ethoxymethoxy)propyl acetate (B1210297) from first principles. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

DFT methods, particularly with hybrid functionals like B3LYP, are widely used due to their balance of computational cost and accuracy in describing the electronic and structural properties of organic molecules. nih.gov For a molecule like 3-(ethoxymethoxy)propyl acetate, these calculations would begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface. This process yields key parameters such as bond lengths, bond angles, and dihedral angles.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. These calculations are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly important.

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Illustrative Data for a Model Ester System (Propyl Acetate): The following table presents hypothetical data for a related, simpler ester, propyl acetate, as would be obtained from a DFT (B3LYP/6-31G*) calculation. This is for illustrative purposes to show the type of data generated.

| Parameter | Calculated Value |

| Total Energy | -385.2 Hartree |

| Dipole Moment | 1.85 Debye |

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | 0.05 Hartree |

| HOMO-LUMO Gap | 0.30 Hartree |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, such as the formation (esterification) or cleavage (hydrolysis) of 3-(ethoxymethoxy)propyl acetate. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway, including intermediate structures and, crucially, the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state structure is a key goal of computational reaction modeling. Once found, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is directly related to the reaction rate; a higher barrier corresponds to a slower reaction. Computational methods can accurately predict these barriers, allowing for the comparison of different potential reaction pathways. For instance, in the acid-catalyzed hydrolysis of an ester, computational models can elucidate the step-by-step process, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by water, and the final departure of the alcohol. researchgate.netucoz.comchemistrysteps.comstudysmarter.co.ukacs.org

Illustrative Reaction Coordinate Data for Ester Hydrolysis: This table provides a hypothetical energy profile for the acid-catalyzed hydrolysis of a generic ester, demonstrating the type of data that would be generated.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + H₂O) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products (Carboxylic Acid + Alcohol) | -2.1 |

Conformational Analysis and Energy Minimization Studies

Computational conformational analysis typically begins with a systematic or random search of the conformational space to generate a wide range of possible structures. acs.org These structures are then subjected to energy minimization, usually with a computationally less expensive method like molecular mechanics (MM), to find the local energy minima. The most promising low-energy conformers are then re-optimized using higher-level methods like DFT to obtain more accurate geometries and relative energies. nih.govacs.org

The results of a conformational analysis are typically presented as a potential energy surface or a list of stable conformers with their corresponding relative energies and Boltzmann populations at a given temperature. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For esters, the conformation around the C-O single bond is particularly important, with most esters favoring a Z conformation due to steric and electronic effects. researchgate.net

Illustrative Conformational Analysis Data for a Flexible Ester: The following table shows hypothetical data for the three most stable conformers of a flexible ester, as determined by computational methods.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 (Global Minimum) | 178.5 | 0.00 | 75.3 |

| 2 | -65.2 | 1.25 | 14.1 |

| 3 | 70.1 | 1.80 | 10.6 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a compound. For 3-(ethoxymethoxy)propyl acetate, the prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra would be particularly valuable.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govmodgraph.co.uk The accuracy of these predictions has improved significantly, making them a reliable tool for assigning complex spectra and even for distinguishing between different isomers or conformers. nih.govgithub.ionmrdb.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculations provide a theoretical IR spectrum that can be compared with experimental data. While there are often systematic errors in the calculated frequencies, these can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. This comparison can help in assigning the vibrational modes observed in the experimental spectrum.

Illustrative Predicted vs. Experimental Spectroscopic Data: This table provides a hypothetical comparison of calculated and experimental ¹H NMR chemical shifts for a model ester.

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CH₃ (acetyl) | 2.05 | 2.04 |

| -O-CH₂- | 4.08 | 4.06 |

| -CH₂- (middle) | 1.68 | 1.65 |

| -CH₃ (propyl) | 0.95 | 0.92 |

Applications of 3 Ethoxymethoxy Propyl Acetate in Complex Organic Synthesis

Strategic Use as a Key Building Block in Multi-Step Syntheses

The utility of 3-(Ethoxymethoxy)propyl acetate (B1210297) as a key building block stems from its bifunctional nature, which allows it to serve as a versatile three-carbon (C3) synthon. In multi-step syntheses, chemists can sequentially or selectively manipulate the acetate and the protected hydroxyl group. This dual reactivity is fundamental to the construction of complex molecular frameworks, where precise control over the introduction of functional groups is paramount. nih.govsemanticscholar.orgnovasolbio.com

The acetate group can undergo hydrolysis to reveal a primary alcohol or can be used to introduce the entire propyl chain via nucleophilic attack on an appropriate substrate. Conversely, the ethoxymethyl ether provides a stable protecting group for the hydroxyl function, rendering it inert to a wide range of reaction conditions that might affect the acetate moiety. chem-station.com This orthogonality enables chemists to perform extensive modifications at one end of the molecule without disturbing the other, a critical aspect of convergent synthesis strategies.

The strategic incorporation of this building block allows for the extension of carbon chains and the introduction of a 1,3-dioxygenated motif, a common structural feature in many complex natural products and pharmaceuticals.

Table 1: Functional Group Reactivity and Potential Transformations

| Functional Group | Potential Reactions | Reagents/Conditions | Resulting Functionality |

| Acetate Ester | Hydrolysis (Saponification) | LiOH, NaOH, or K₂CO₃ in aq. alcohol | Primary Alcohol |

| Transesterification | Alcohol, Acid/Base catalyst | Different Ester | |

| Reduction | LiAlH₄, DIBAL-H | Primary Alcohol | |

| Grignard Reaction | RMgX | Tertiary Alcohol | |

| Ethoxymethyl (EOM) Ether | Deprotection (Acidic Cleavage) | Mild acid (e.g., HCl, TFA, PPTS) | Primary Alcohol |

This table illustrates the differential reactivity of the two main functional groups within 3-(Ethoxymethoxy)propyl Acetate, forming the basis for its strategic application.

Implementation in Protecting Group Strategies for Polyfunctionalized Molecules

In the synthesis of polyfunctionalized molecules, the selective protection and deprotection of reactive groups is a central challenge. The ethoxymethyl (EOM) ether of 3-(Ethoxymethoxy)propyl acetate serves as an effective protecting group for the primary hydroxyl function. Acetal (B89532) protecting groups like EOM are known for their stability under a variety of conditions, including those that are basic, nucleophilic, and reductive, which are commonly employed to modify ester functionalities. chem-station.comacs.orgmasterorganicchemistry.com

This stability profile makes the EOM group particularly useful when planning synthetic routes that require manipulation of other parts of a molecule. For instance, the acetate group can be hydrolyzed or reduced without affecting the EOM ether. The EOM group can be selectively removed under mild acidic conditions, which often leave other acid-sensitive groups, such as silyl (B83357) ethers or tert-butyloxycarbonyl (Boc) groups, intact, allowing for orthogonal deprotection schemes. libretexts.orguchicago.edu This selective cleavage is crucial in the late stages of a synthesis when a free primary alcohol is needed for further functionalization or cyclization. organic-chemistry.org

Table 2: Orthogonal Deprotection Compatibility

| Protecting Group | Conditions for Removal | Stability of EOM Ether | Stability of Acetate Ester |

| Ethoxymethyl (EOM) Ether | Mild Acid (HCl, TFA) | - | Unstable |

| Silyl Ethers (e.g., TBDMS) | Fluoride source (TBAF) | Stable | Stable |

| Benzyl (Bn) Ether | Hydrogenolysis (H₂, Pd/C) | Stable | Stable |

| tert-Butoxycarbonyl (Boc) | Strong Acid (TFA) | Unstable | Unstable |

This table highlights the compatibility of the EOM and acetate groups with other common protecting groups, enabling complex protecting group strategies.

Precursor for the Preparation of Bioactive Compounds and Pharmaceuticals

The structural motif of a 1,3-propanediol (B51772) derivative, which can be unmasked from 3-(Ethoxymethoxy)propyl acetate, is a common feature in a variety of bioactive compounds and pharmaceuticals. Acetate esters are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). acetatechem.combahteraadijaya.comiloencyclopaedia.org The ability to selectively deprotect either the alcohol or the ester allows for the differential functionalization of the C3 chain, which is a valuable strategy in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

For example, after hydrolysis of the acetate to the corresponding alcohol, the resulting 3-(ethoxymethoxy)propan-1-ol can be oxidized to an aldehyde for use in olefination or reductive amination reactions. Alternatively, deprotection of the EOM ether followed by activation of the resulting hydroxyl group (e.g., as a tosylate or mesylate) allows for the introduction of nitrogen- or sulfur-containing nucleophiles, which are prevalent in many pharmaceutical agents. This versatility makes it a valuable precursor for synthesizing fragments of complex drugs, such as antiviral or anticancer agents.

Role in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products often requires the use of chiral or highly functionalized building blocks to construct complex carbon skeletons efficiently. 3-(Ethoxymethoxy)propyl acetate can serve as an achiral building block that introduces a flexible three-carbon unit destined to become a key part of a larger structure. Its utility is particularly evident in the synthesis of polyketides and macrolides, where 1,3-dioxygenated patterns are common.

In a hypothetical total synthesis, the acetate end of the molecule could be used in an aldol (B89426) addition or a Claisen condensation to form a new carbon-carbon bond, extending the molecular chain. Later in the synthesis, the EOM-protected alcohol can be deprotected and used as a handle for cyclization (e.g., macrolactonization) or for coupling with another advanced intermediate. The ability to unmask a reactive hydroxyl group at a late stage is a significant strategic advantage, minimizing the need for excessive protection and deprotection steps throughout the synthesis.

Development of Novel Synthetic Pathways Enabled by its Unique Functionalities

The specific combination of an acid-labile EOM ether and a base-labile acetate ester within the same molecule can inspire the development of novel synthetic methodologies. For instance, reaction sequences that exploit this differential reactivity in a one-pot or tandem fashion can lead to more efficient and atom-economical processes.

A potential area of development could involve domino reactions where the initial transformation of one functional group triggers a subsequent reaction at the other. For example, a Lewis acid could be used to catalyze a reaction at the acetate terminus while simultaneously promoting the cleavage of the EOM ether, leading directly to a cyclic product. Furthermore, the molecule's structure is amenable to modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, after appropriate functional group interconversion. The presence of two distinct oxygen functionalities allows for creative disconnections in retrosynthetic analysis, potentially shortening synthetic routes to complex targets.

Emerging Research Directions and Future Perspectives for 3 Ethoxymethoxy Propyl Acetate

Development of Chemo- and Stereoselective Synthetic Approaches

There are no specific, detailed methods reported for the chemo- and stereoselective synthesis of 3-(ethoxymethoxy)propyl acetate (B1210297). General esterification methods could theoretically be adapted, but achieving high levels of chemo- and stereoselectivity would necessitate the development of novel catalytic systems or chiral auxiliaries. Research in this area would be foundational for producing the compound with the high purity required for specialized applications.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of the ethoxymethoxy functional group and its influence on the acetate moiety in 3-(ethoxymethoxy)propyl acetate have not been investigated. Understanding its reaction kinetics, mechanisms, and compatibility with various catalytic systems is essential for unlocking its synthetic utility.

Integration into Flow Chemistry and Automated Synthesis Platforms

The application of modern synthesis technologies, such as flow chemistry and automated platforms, to the production of 3-(ethoxymethoxy)propyl acetate has not been documented. Research in this area would be vital for developing efficient, scalable, and safe manufacturing processes.

Potential Applications in Materials Science and Polymer Chemistry

There is no available data on the incorporation of 3-(ethoxymethoxy)propyl acetate into polymers or its use as a building block in materials science. Its potential as a monomer, plasticizer, or performance-enhancing additive remains an open question for researchers.

Considerations for Sustainable and Environmentally Benign Chemical Processes

The development of green and sustainable synthetic routes for 3-(ethoxymethoxy)propyl acetate has not been addressed in the scientific literature. This includes the use of renewable feedstocks, eco-friendly catalysts, and energy-efficient processes, which are critical considerations for the modern chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.